molecular formula C15H14F4N4O B2406903 5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine CAS No. 2380174-17-2

5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine

Cat. No.: B2406903
CAS No.: 2380174-17-2
M. Wt: 342.298
InChI Key: GHAIFCWIWMYYNF-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine is a complex organic compound that features a fluorinated pyridine ring and a piperidine moiety linked to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.

Scientific Research Applications

5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperidine and pyrimidine moieties contribute to the overall stability and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O/c16-10-8-20-14(21-9-10)24-11-4-6-23(7-5-11)13-3-1-2-12(22-13)15(17,18)19/h1-3,8-9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAIFCWIWMYYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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